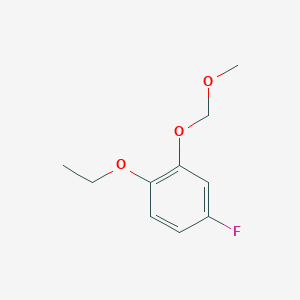













|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1C(=O)C)[CH3:2].C1C=C(Cl)C=C([C:21]([O:23]O)=[O:22])C=1.[O-]S([O-])(=O)=O.[Mg+2].[OH-].[K+].[CH2:33](N(CC)CC)C.COCBr>O>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[O:22][CH2:21][O:23][CH3:33])[CH3:2] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=C(C=C(C=C1)F)C(C)=O
|
|
Name
|
|
|
Quantity
|
11.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
6.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCBr
|
|
Name
|
|
|
Quantity
|
11.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
6.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCBr
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
A solution of mCPBA )19.3 g, 112 mmole) in CH2Cl2 (500 ml) was dried with MgSO4
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 2 days
|
|
Duration
|
2 d
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with 2 M NaOH (2×70 ml), NH4Cl (sat, 50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue (10.45 g,) was dissolved in ethanol (100 ml)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
The mixture was washed with diethyl ether/hexane 2×(50+25 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue (8.22 g) was dissolved in CH2Cl2 (100 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed for 2 hrs
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
|
Type
|
WAIT
|
|
Details
|
was continued overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
CH2Cl (200 ml) was added
|
|
Type
|
WASH
|
|
Details
|
the solution was washed with water, 2M NaOH and NH4Cl
|
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
|
Type
|
CUSTOM
|
|
Details
|
(MgSO4) and evaporation
|


Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=C(C=C(C=C1)F)OCOC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |